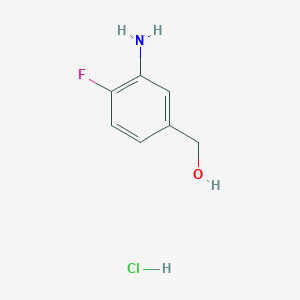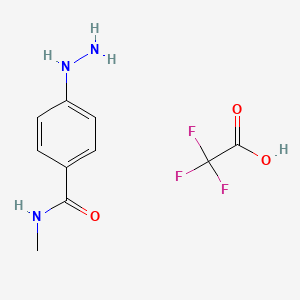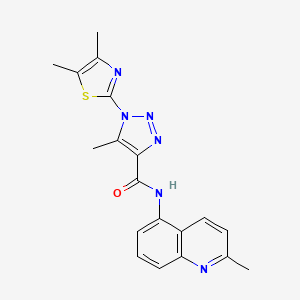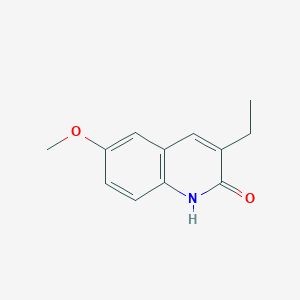![molecular formula C11H16N2O2 B2920067 N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide CAS No. 2411270-81-8](/img/structure/B2920067.png)
N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by the presence of a pyrrolidine ring, an oxoethyl group, and a but-2-ynamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of α-bromoketones and 2-aminopyridine under mild, metal-free conditions . The reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste . The use of catalysts like Cu and Ni modified ZSM-5 can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the oxoethyl group.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can lead to the formation of N-(pyridin-2-yl)amides .
Scientific Research Applications
N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and polymers.
Mechanism of Action
The mechanism of action of N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring and oxoethyl group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interact with enzymes or receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride
- N-Methyl-1-naphthalenemethylamine hydrochloride
Uniqueness
N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide is unique due to its combination of a pyrrolidine ring, an oxoethyl group, and a but-2-ynamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-5-10(14)12-8-11(15)13-7-4-6-9(13)2/h9H,4,6-8H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIPXDSNCVXPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(=O)N1CCCC1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919986.png)


![4'-methyl-N-phenyl-N-(2,2,2-trifluoroethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2919992.png)

![(Z)-2-Cyano-N-(2-methoxyethyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2919996.png)
![(1R,3s,5S)-N-(2,6-difluorobenzyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2919998.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2919999.png)
![1-(2,4-difluorophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B2920001.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide](/img/structure/B2920003.png)
![3-hydroxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide](/img/structure/B2920005.png)
![methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2920007.png)
